

2-Amino-5-nitrobenzamide vs. 2-Amino-5-nitrobenzoic acid reactivity

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzamide

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An In-Depth Comparative Guide to the Reactivity of **2-Amino-5-nitrobenzamide** and 2-Amino-5-nitrobenzoic Acid

For researchers and professionals in drug development and organic synthesis, the selection of a starting material is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic strategy. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct building blocks: **2-Amino-5-nitrobenzamide** and 2-Amino-5-nitrobenzoic acid. By examining their structural nuances, electronic properties, and divergent reactivity, this document aims to equip scientists with the field-proven insights necessary to make informed experimental choices.

Both molecules serve as versatile precursors for a wide array of chemical transformations, particularly in the synthesis of pharmaceuticals, dyes, and heterocyclic systems.^{[1][2][3][4]} Their shared trifunctional nature—possessing an amino group, a nitro group, and a carbonyl-containing functional group—provides multiple reactive sites for constructing complex molecular architectures.^{[2][4]} However, the substitution of a carboxylic acid with a primary amide introduces profound differences in reactivity that are essential to understand.

Physicochemical Properties: A Side-by-Side Comparison

A foundational understanding begins with the fundamental properties of each compound. The following table summarizes their key physicochemical characteristics for easy reference.

Property	2-Amino-5-nitrobenzamide	2-Amino-5-nitrobenzoic acid
Chemical Structure		
Molecular Formula	C ₇ H ₇ N ₃ O ₃ [5][6]	C ₇ H ₆ N ₂ O ₄ [7]
Molecular Weight	181.15 g/mol [5][6]	182.13 g/mol [7]
Appearance	Solid	Bright yellow powder[1][8]
Melting Point	236.4–237.0 °C (decomposes) [9]	~270 °C (decomposes)[1][10]
CAS Number	16313-65-8[5] or 1369835-94-8[9][11]	616-79-5[1]

Structural Analysis and Electronic Effects: The Root of Divergent Reactivity

The reactivity of these molecules is governed by the interplay of their three functional groups: the electron-donating amino (-NH₂) group and the two powerful electron-withdrawing groups, the nitro (-NO₂) and the carbonyl function (-CONH₂ or -COOH). The primary distinction, and the focus of this guide, is the difference between the carboxylic acid and the amide.

- **Electrophilicity of the Carbonyl Carbon:** The reactivity of a carboxylic acid derivative in nucleophilic acyl substitution reactions is largely determined by the electrophilicity of its carbonyl carbon. In general, amides are the least reactive among carboxylic acid derivatives. [12][13] This reduced reactivity is a direct consequence of resonance. The lone pair of electrons on the amide nitrogen is significantly more available for delocalization into the carbonyl group compared to the lone pair on the hydroxyl oxygen of a carboxylic acid. [14] [15][16] This superior resonance stabilization decreases the partial positive charge on the amide's carbonyl carbon, making it a weaker electrophile.
- **Intramolecular Hydrogen Bonding:** The ortho orientation of the amino and carbonyl groups allows for the formation of a stabilizing intramolecular hydrogen bond, creating a six-membered ring motif known as an S(6) ring. [17][18][19] This feature is confirmed in the crystal structure of 2-amino-5-nitrobenzoic acid and is also present in related structures like

2-hydroxy-5-nitrobenzamide.[17][18][20] This hydrogen bond can lock the molecule into a more planar conformation, potentially influencing the accessibility of the reactive sites.

Caption: Core electronic differences governing reactivity.

A Head-to-Head Comparison of Chemical Reactivity Reactions at the Carbonyl Center: A Clear Distinction

The most significant difference in reactivity is observed in nucleophilic acyl substitution reactions.

- **2-Amino-5-nitrobenzoic Acid (-COOH):** The carboxylic acid is moderately reactive. While the hydroxyl group (-OH) is a poor leaving group, the acid can be readily "activated" to facilitate substitution.[21]
 - **Esterification/Amidation:** It can be converted to esters or other amides by using standard coupling reagents like EDCI or HATU, which form a highly reactive intermediate.[5] Alternatively, treatment with thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the highly reactive acyl chloride, which readily reacts with nucleophiles.
- **2-Amino-5-nitrobenzamide (-CONH₂):** The benzamide is significantly less reactive at the carbonyl carbon. The amide bond is famously stable, a property essential to the structure of proteins.[16]
 - **Hydrolysis:** Cleavage of the amide bond to regenerate the carboxylic acid requires harsh conditions, such as refluxing in strong acid or base. This stability makes the amide an ideal functional group when it is intended to remain intact throughout a synthetic sequence.

Reactions of the Amino Group: Subtle but Important Differences

The reactivity of the exocyclic amino group is modulated by the powerful electron-withdrawing effects of the para-nitro group and the ortho-carbonyl function.

- **Diazotization:** The amino group on both molecules can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO_2 and a strong acid) at low temperatures. This diazonium salt is a versatile intermediate, most notably for the synthesis of azo dyes via coupling with an electron-rich aromatic compound like phenol.^[2]
- **Acylation and Heterocycle Formation:** The amino group acts as a nucleophile. A key industrial application for 2-amino-5-nitrobenzoic acid is the synthesis of 7-nitro-substituted quinazolinones, a scaffold found in many biologically active molecules.^[2] This process typically involves an initial acylation of the amino group. While the amino group on the benzamide can undergo similar reactions, the overall synthetic pathway may be altered by the presence of the amide instead of the acid. The slightly different electronic environments may lead to minor differences in the nucleophilicity of the amino group between the two compounds.

Experimental Showcase: Synthesis of 7-Nitro-4(3H)-quinazolinone

To provide a practical context, we detail a proven protocol for a reaction where 2-Amino-5-nitrobenzoic acid is the preferred starting material. The synthesis of a quinazolinone core requires the participation of both the amino and carboxylic acid groups.

Protocol: Two-Step Synthesis of 7-Nitro-4(3H)-quinazolinone^[2]

This protocol demonstrates the transformation of 2-Amino-5-nitrobenzoic acid into a key heterocyclic scaffold.

Step 1: Formation of 2-Formamido-5-nitrobenzoic Acid

- In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in formic acid (20 mL).
- Heat the mixture to reflux for 4 hours. Causality: The amino group acts as a nucleophile, attacking the formic acid to form an N-formyl intermediate. This is an acylation reaction.
- Monitor the reaction's progress using thin-layer chromatography (TLC).

- After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
- Collect the resulting precipitate (2-formamido-5-nitrobenzoic acid) by vacuum filtration, wash with cold water, and dry.

Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone

- Place the dried 2-formamido-5-nitrobenzoic acid from Step 1 into a clean round-bottom flask.
- Add acetic anhydride (15 mL).
- Heat the mixture to reflux for 2 hours. Causality: Acetic anhydride acts as a dehydrating agent, facilitating an intramolecular cyclization. The nitrogen attacks the carboxylic acid carbon, eliminating a molecule of water to form the heterocyclic ring.
- Cool the reaction mixture to room temperature to allow the product to precipitate.
- Collect the solid product by vacuum filtration.

Caption: Workflow for the synthesis of 7-Nitro-4(3H)-quinazolinone.

Summary of Reactivity and Strategic Application

The choice between **2-Amino-5-nitrobenzamide** and 2-Amino-5-nitrobenzoic acid is a strategic one, dictated by the desired final product and the planned synthetic route.

Feature	2-Amino-5-nitrobenzamide	2-Amino-5-nitrobenzoic acid
Primary Use Case	When a stable, non-reactive primary amide is required in the target molecule. Also used as a heterofunctional ligand for coordination polymers.[5]	A versatile intermediate for further functionalization at the carbonyl group (e.g., esterification, amidation) or for cyclization reactions.[2]
Carbonyl Reactivity	Low. Highly stable due to resonance. Requires harsh conditions for hydrolysis.	Moderate. Readily activated for nucleophilic acyl substitution.
Key Transformations	Reactions involving the amino and nitro groups while preserving the amide.	Esterification, amidation, conversion to acyl chloride, and intramolecular cyclizations (e.g., quinazolinones).
Strategic Advantage	Robustness. The amide group can withstand a variety of reaction conditions that might affect a carboxylic acid.	Versatility. The carboxylic acid is a gateway to a wide range of other functional groups.

Conclusion

In summary, while **2-Amino-5-nitrobenzamide** and 2-Amino-5-nitrobenzoic acid are structurally similar, their chemical reactivities are distinct, primarily due to the electronic differences between an amide and a carboxylic acid.

- 2-Amino-5-nitrobenzoic acid is the more versatile building block for synthetic transformations that require modification of the carbonyl group. Its ability to be readily activated makes it an ideal precursor for esters, other amides, and complex heterocyclic systems like quinazolinones.
- **2-Amino-5-nitrobenzamide** offers superior stability. Its unreactive amide bond makes it the compound of choice when the -CONH₂ moiety is a desired component of the final product and must be preserved through multiple synthetic steps. It also finds unique applications in materials science as a ligand.[5]

A thorough understanding of these fundamental principles of reactivity is paramount for the efficient design and execution of synthetic routes in modern chemical research and drug development.

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References

- 1. 2-Amino-5-nitrobenzoic acid | 616-79-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinnno.com [nbinnno.com]
- 5. 2-Amino-5-nitrobenzamide|Research Chemical [benchchem.com]
- 6. 2-Amino-5-nitrobenzamide | C7H7N3O3 | CID 97665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-nitrobenzoic acid | C7H6N2O4 | CID 12032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-nitrobenzoic acid Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. lbaochemicals.com [lbaochemicals.com]
- 10. 2-Amino-5-nitrobenzoic acid | CAS#:616-79-5 | Chemsrce [chemsrce.com]
- 11. scbt.com [scbt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. webhome.auburn.edu [webhome.auburn.edu]
- 15. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 16. quora.com [quora.com]
- 17. 2-Amino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

- 19. 2-Amino-5-nitro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2-Hydroxy-5-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
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